(6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Description
(6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of 1,3,4-Oxadiazoles Derived from 2-Chloropyridine-5-acetic Acid
The synthesis of a variety of 1,3,4-oxadiazoles is described, starting from 2-chloro-5-chloromethylpyridine, which is a key step in the synthesis of related compounds (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).
Synthesis and Characterization of Dihydropyrrolone Conjugates
This study presents the synthesis of various dihydropyrrolone conjugates, including structural analyses using NMR, elemental analysis, and mass spectroscopy. The compounds were evaluated for their drug-likeness properties and microbial activity (Pandya, Dave, Patel, & Desai, 2019).
Biological and Antimicrobial Activities
Investigation of Antitumor Activity of Related Compounds
This research discusses the design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including in vitro anticancer activity assessments (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Antimicrobial and Antimycobacterial Activity of Nicotinic Acid Hydrazide Derivatives
A study exploring the antimicrobial activities of compounds related to pyridine-3-yl methanone. The synthesized compounds were screened for their antimycobacterial activity (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Antioxidant and Antimicrobial Activities of New Derivatives
This paper focuses on the synthesis and evaluation of various derivatives for their antioxidant and antimicrobial activities. The synthesized compounds displayed significant activity against bacterial strains (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Chemical Properties and Reactions
Isomorphous Methyl- and Chloro-substituted Analogues
This study presents the synthesis and analysis of isomorphous structures related to (6-Methylpyridin-3-yl) compounds, focusing on their chemical behavior and structural disorder (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Synthesis of Bifunctional Aromatic N-Heterocycles
The synthesis of pyridine-aminopyrimidine/aminopyridine supramolecular reagents, related to the bifunctional aromatic N-heterocycles, is discussed, highlighting their hydrogen-bond donors and acceptors (Aakeröy, Schultheiss, Desper, & Moore, 2007).
properties
IUPAC Name |
(6-methylpyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-8-2-3-9(6-18-8)12(22)21-5-4-10(7-21)11-19-13(23-20-11)14(15,16)17/h2-3,6,10H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLPJMHLPRCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone |
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